molecular formula C19H22N2O3 B1510959 1-Cbz-4-(3-aminophenoxy)-piperidine

1-Cbz-4-(3-aminophenoxy)-piperidine

Cat. No.: B1510959
M. Wt: 326.4 g/mol
InChI Key: PNNVHSCGROUQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cbz-4-(3-aminophenoxy)-piperidine is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 4-(3-aminophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c20-16-7-4-8-18(13-16)24-17-9-11-21(12-10-17)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14,20H2

InChI Key

PNNVHSCGROUQKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-tert-Butoxycarbonylamino-phenoxy)-piperidine-1-carboxylic acid benzyl ester (11.8 g, 27.6 mmol) is dissolved in a solution of trifluoroacetic acid in dichloromethane (25% v/v, 20 mL). The reaction mixture is stirred at 22° C. for 60 min. After removal of the solvent, the oily residue is dissolved in dichloromethane (250 mL) and neutralized with 0.2 N aqueous sodium hydroxide solution (250 mL) and extracted with dichloromethane (10×100 mL) followed by ethyl acetate (5×100 mL). The combined organic phases are dried over anhydrous sodium sulfate. After removal of solvent, the crude product is purified on silica gel chromatography with dichloromethane-methanol to give a light brown oil (4.84 g, 54%, ES+(m/z) 327.3 [M+H]).
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One

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